

An In-depth Technical Guide to Gaillardin

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Compound of Interest

Compound Name: Gaillardin

Cat. No.: B081093

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This technical guide provides a comprehensive overview of the sesquiterpenoid lactone, **Gaillardin**, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols and a depiction of its interaction with key signaling pathways are provided to support further research and development.

Chemical Identity and Properties

Gaillardin is a naturally occurring sesquiterpenoid lactone that has been isolated from several plants, including *Inula oculus-christi* and *Gaillardia pulchella*.^[1] Its chemical structure and properties are fundamental to its biological activity.

IUPAC Name: [(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate^[1]

CAS Number: 14682-46-3^[1]

A summary of its computed physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Gaillardin**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₅	PubChem[1]
Molecular Weight	306.4 g/mol	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	306.14672380 Da	PubChem[1]
Monoisotopic Mass	306.14672380 Da	PubChem[1]
Topological Polar Surface Area	75.7 Å ²	PubChem[1]
Heavy Atom Count	22	PubChem[1]

Biological Activity and Quantitative Data

Gaillardin has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and the modulation of key inflammatory signaling pathways.

Table 2: Cytotoxic Activity of **Gaillardin** (IC₅₀ Values)

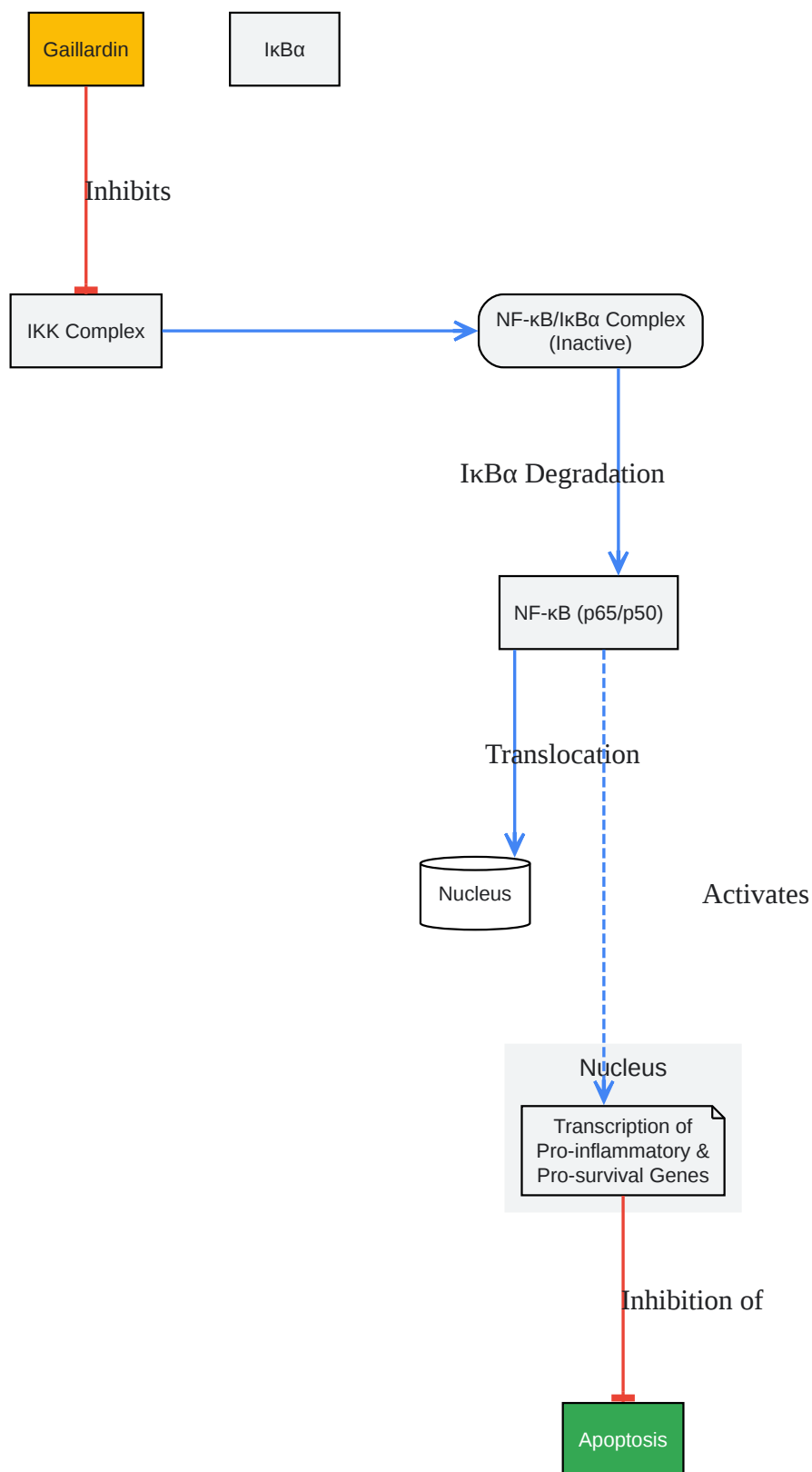
Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM) ¹	Source
MCF-7	Breast Adenocarcinoma	6.37	20.8	Hamzeloo- Moghadam et al., 2013[2]
MDA-MB-468	Breast Adenocarcinoma	-	5.54	ResearchGate[3]
HepG-2	Hepatocellular Carcinoma	6.20	20.2	Hamzeloo- Moghadam et al., 2013[2]
A-549	Non-small Cell Lung Carcinoma	4.76	15.5	Hamzeloo- Moghadam et al., 2013[2]
HT-29	Colon Adenocarcinoma	1.81	5.9	Hamzeloo- Moghadam et al., 2013[2]
HL-60	Acute Promyelocytic Leukemia	-	-	PubMed[4]

¹Calculated from µg/mL using a molecular weight of 306.4 g/mol .

Signaling Pathway Analysis: Inhibition of NF-κB

A primary mechanism through which **Gaillardin** exerts its anti-cancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active.

Gaillardin's inhibition of this pathway leads to a downstream reduction in the expression of pro-survival and pro-inflammatory genes, ultimately promoting apoptosis.



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Caption: **Gaillardin's** inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **Gaillardin**.

This protocol is designed to determine the concentration-dependent cytotoxic effect of **Gaillardin** on cancer cell lines.

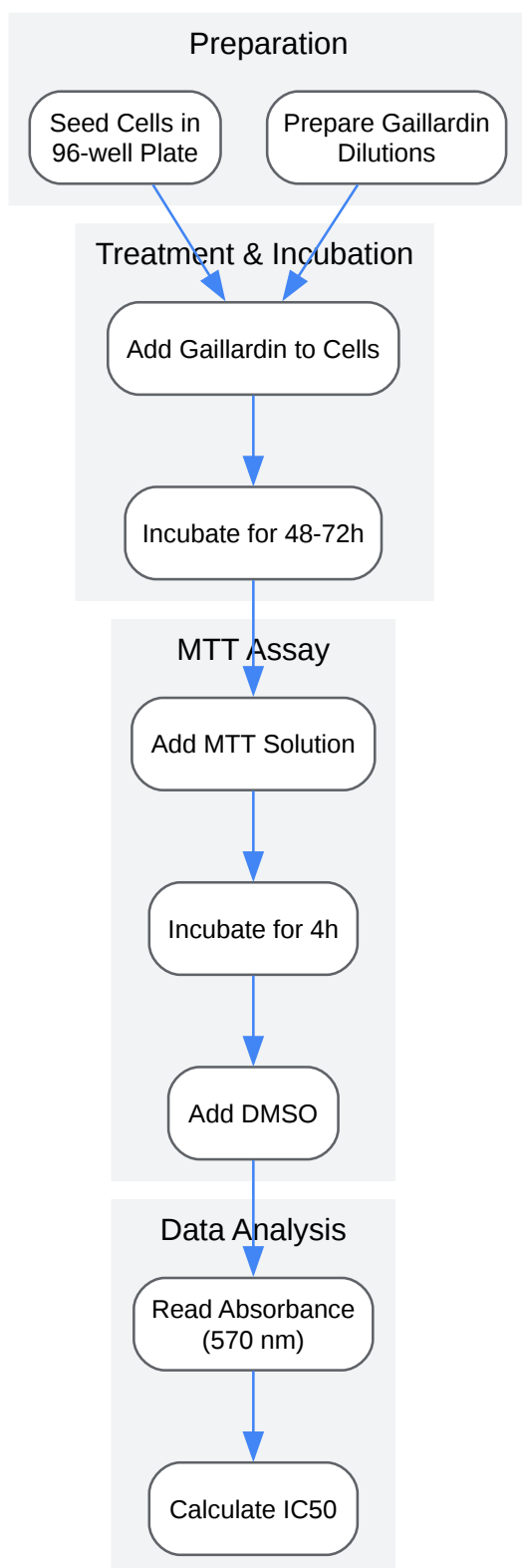
Materials:

- **Gaillardin**
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Gaillardin Treatment:** Prepare a stock solution of **Gaillardin** in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μ M). Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **Gaillardin**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of **Gaillardin** concentration.



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Caption: Workflow for the MTT cell viability assay.

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with **Gaillardin**.

Materials:

- **Gaillardin**
- Cancer cell lines
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with **Gaillardin** at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
- **Cell Harvesting:** Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol is for assessing the effect of **Gaillardin** on the protein expression levels of key components of the NF-κB pathway.

Materials:

- **Gaillardin**
- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IkB α , anti-phospho-IkB α , anti- β -actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE and Western blotting equipment
- Chemiluminescent substrate

Procedure:

- **Cell Treatment and Lysis:** Treat cells with **Gaillardin** for various time points. Lyse the cells with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β -actin).

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